1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
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Overview
Description
1-(Aminomethyl)-2-oxabicyclo[211]hexane-4-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an aminomethyl group, an oxabicyclo ring, and a carbonitrile group
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the preparation of ligand-directed degraders (ldds), which target specific proteins for degradation .
Mode of Action
It’s known that similar compounds act as versatile electrophiles in ring-opening reactions with various types of nucleophiles .
Biochemical Pathways
Similar compounds have been used in the synthesis of ligand-directed degraders (ldds), which can affect various biochemical pathways depending on the specific protein targeted for degradation .
Pharmacokinetics
Similar compounds have been used in medicinal chemistry, suggesting they possess properties suitable for drug development .
Result of Action
Similar compounds have been used in the synthesis of ligand-directed degraders (ldds), which can have various effects depending on the specific protein targeted for degradation .
Action Environment
Similar compounds have been used in medicinal chemistry, suggesting they are stable under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a [2+2] cycloaddition reaction to form the oxabicyclo[2.1.1]hexane core.
Functional Group Introduction: Subsequent steps involve the introduction of the aminomethyl and carbonitrile groups. This can be achieved through nucleophilic substitution reactions, where appropriate reagents are used to introduce these functional groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.
Materials Science: Its rigid bicyclic structure can be utilized in the development of new materials with specific mechanical and chemical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[1.1.1]pentanes: These compounds are also sp3-rich bicyclic hydrocarbons but have a different ring size and substitution pattern.
Uniqueness: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is unique due to its specific combination of functional groups and its oxabicyclo ring structure, which imparts distinct chemical and physical properties compared to other bicyclic compounds.
Properties
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-6-1-7(2-6,4-9)10-5-6/h1-2,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUDNPLPRFPOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247107-84-0 |
Source
|
Record name | 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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